Sodium 5-cyanothiophene-2-sulfinate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;5-cyanothiophene-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S2.Na/c6-3-4-1-2-5(9-4)10(7)8;/h1-2H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYQDCYYWVEQO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)[O-])C#N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850861-08-3 | |
| Record name | sodium 5-cyanothiophene-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Sodium 5 Cyanothiophene 2 Sulfinate
Role as a Versatile Reagent: Exploration of Nucleophilic, Electrophilic, and Radical Pathways
Sodium sulfinates, including heteroaromatic variants like thienylsulfinates, are recognized for their remarkable versatility in organic synthesis. Depending on the reaction conditions and the nature of the reaction partners, they can function as nucleophiles, electrophiles, or precursors to sulfonyl radicals. This multifaceted reactivity allows for the construction of a wide array of organosulfur compounds.
The sulfinate anion (RSO₂⁻) is inherently nucleophilic at the sulfur atom. However, under oxidative conditions, it can readily undergo single-electron transfer (SET) to generate a sulfonyl radical (RSO₂•). This radical species is central to a vast number of sulfonylation reactions. Furthermore, in the presence of certain activating agents, the sulfinate can be converted into an electrophilic species, enabling a different set of transformations.
Radical Sulfonylation Reactions Initiated by Sodium Sulfinates
The generation of sulfonyl radicals from sodium sulfinates is a cornerstone of their application in modern organic synthesis. These radicals are key intermediates in various carbon-sulfur bond-forming reactions.
Visible-light photoredox catalysis has emerged as a powerful and green method for initiating radical reactions. In this context, sodium sulfinates serve as excellent precursors for sulfonyl radicals. The process generally involves the excitation of a photocatalyst (like ruthenium or iridium complexes, or organic dyes) by visible light. The excited photocatalyst can then oxidize the sulfinate anion to a sulfonyl radical, which subsequently engages in the desired chemical transformation. dicp.ac.cn
For instance, the photocatalytic reaction of sodium arylsulfinates with activated alkenes, such as allyl sulfones, can lead to the formation of new C-S bonds through an addition or addition/elimination pathway. dicp.ac.cn While specific examples with Sodium 5-cyanothiophene-2-sulfinate are not detailed in the literature, heteroarylsulfinates are known to participate in such transformations.
Table 1: Representative Photocatalytic Sulfonylation with a Ruthenium Catalyst
| Sulfinate Substrate | Alkene Partner | Product Type | Yield (%) | Reference |
| Sodium Phenylsulfinate | Allyl Phenyl Sulfone | Addition Product | 76% | dicp.ac.cn |
| Sodium p-Tolylsulfinate | Activated Alkene | Addition/Elimination | Varies | dicp.ac.cn |
This table presents data for analogous aryl sulfinates to illustrate the general reactivity.
Transition metals, particularly copper, can also catalyze the generation of sulfonyl radicals from sodium sulfinates, often through a single-electron transfer mechanism. These metal-catalyzed reactions provide an alternative to photocatalytic methods and are applicable to a broad range of substrates.
A notable example is the Chan-Lam type C-S coupling reaction, where a copper catalyst facilitates the reaction between sodium aryl sulfinates and organoboron compounds. Mechanistic studies suggest that this process can involve the formation of a sulfonyl radical, which is then trapped by the organoboron species. polyu.edu.hklookchem.com The reaction of heteroarylsulfinates in these coupling reactions is also documented. polyu.edu.hklookchem.com
Nucleophilic and Electrophilic Reactivity Profiles
The nucleophilic nature of the sulfinate anion is most prominently observed in palladium-catalyzed cross-coupling reactions. In these transformations, a heteroarylsulfinate, such as a pyridylsulfinate or thienylsulfinate, can act as the nucleophilic partner, coupling with aryl or heteroaryl halides to form new carbon-carbon or carbon-sulfur bonds after extrusion of sulfur dioxide. dicp.ac.cndicp.ac.cn The reactivity in these systems can be influenced by the choice of the counter-ion of the sulfinate salt.
While the primary reactivity of sodium sulfinates is nucleophilic or radical-precursor, they can be induced to act as electrophiles. For example, treatment of a sodium sulfinate with an activating agent like trifluoromethanesulfonic anhydride (B1165640) can generate a mixed anhydride, which can then be attacked by a nucleophile. Another example involves the reaction with N-chlorosuccinimide to form a sulfonyl chloride in situ, which is a potent electrophile.
Carbon-Sulfur (C-S) Bond-Forming Reactions
The formation of carbon-sulfur bonds is the most significant application of sodium sulfinates, leading to the synthesis of various classes of sulfones, which are important structural motifs in medicinal chemistry and materials science.
Formation of Sulfones (e.g., Vinyl Sulfones, Allyl Sulfones, β-Keto Sulfones)
Sodium sulfinates are widely used reagents for the synthesis of vinyl, allyl, and β-keto sulfones.
Vinyl Sulfones: The synthesis of vinyl sulfones can be achieved through several methods involving sodium sulfinates. One common approach is the reaction of a sodium sulfinate with a terminal alkyne. This reaction can proceed without a metal catalyst at elevated temperatures. For instance, sodium 2-thienylsulfinate has been shown to react with terminal alkynes to produce vinyl sulfones in good yields. dicp.ac.cndicp.ac.cn Another route involves the copper-catalyzed decarboxylative radical sulfonylation of α,β-unsaturated carboxylic acids, where 2-thiophenyl-derived alkenic acids have been successfully employed. rsc.org
Table 2: Synthesis of Vinyl Sulfones from Thienylsulfinate
| Thienylsulfinate | Alkyne/Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
| Sodium 2-thienylsulfinate | Phenylacetylene | 50 °C, no ligand | (E)-1-phenyl-2-(thiophen-2-ylsulfonyl)ethene | High | dicp.ac.cndicp.ac.cn |
| Sodium 2-thienylsulfinate | 3-Phenylpropiolic acid | 100 °C | (E)-1-phenyl-2-(thiophen-2-ylsulfonyl)ethene | High | dicp.ac.cndicp.ac.cn |
| Sodium Arenesulfinate | 2-Thiophenyl-alkenic acid | Copper catalyst | (E)-Vinyl Sulfone | Moderate-Good | rsc.org |
This table combines data for thienylsulfinates and related substrates to illustrate the formation of vinyl sulfones.
Allyl Sulfones: Palladium-catalyzed asymmetric sulfonylation of allylic substrates is a well-established method for producing enantiomerically pure allylic sulfones. In these reactions, a sodium sulfinate acts as the nucleophile, displacing a leaving group on the allylic substrate. nih.gov While specific data for thienylsulfinates in this context is sparse, the general methodology is applicable to a wide range of aryl and heteroaryl sulfinates.
β-Keto Sulfones: The synthesis of β-keto sulfones from sodium sulfinates can be accomplished through various strategies. One method involves the reaction of sodium sulfinates with α-diazo carbonyl compounds, catalyzed by a combination of silver nitrate (B79036) and 1,10-phenanthroline. This reaction proceeds via a radical-carbene coupling mechanism. nih.gov Heteroarylsulfinates are generally suitable substrates for these types of transformations.
Functionalization of Unsaturated Systems (e.g., Alkynes, Alkenes)
Sodium sulfinates, including heterocyclic variants like this compound, are effective reagents for the sulfonylation of unsaturated carbon-carbon bonds. These reactions typically proceed via a radical pathway to afford a variety of functionalized products such as vinyl sulfones, β-keto sulfones, and other difunctionalized alkenes. nih.govrsc.org The addition of the sulfonyl moiety across alkynes and alkenes is a powerful method for constructing complex molecules.
For instance, the oxysulfonylation of alkynes with sodium sulfinates in the presence of a promoter like BF₃·OEt₂ and using oxygen from the air as a green oxidant can produce β-keto sulfones in good yields. mdpi.com Similarly, reactions with alkenes can lead to β-ketosulfones, often mediated by an oxidant system like o-iodoxybenzoic acid/iodine (IBX/I₂). researchgate.net The reaction of sodium thiophene-2-sulfinate with 2-alkynylthioanisoles under photoinduced, catalyst-free conditions has been shown to produce sulfonated benzothiophenes, highlighting the utility of thienylsulfinates in functionalizing alkyne systems. researchgate.net
The table below summarizes representative reactions for the functionalization of unsaturated systems using sodium sulfinates.
| Substrate Type | Reagent | Conditions | Product Type | Yield (%) |
| Terminal Alkyne | Sodium Arenesulfinate | BF₃·OEt₂, air, CH₃CN | β-Keto Sulfone | 60-85 mdpi.com |
| Alkene | Sodium Arenesulfinate | IBX/I₂, DMSO | β-Keto Sulfone | 55-78 researchgate.net |
| 1,6-Enyne | Sodium Arenesulfinate | Ag-catalyst, (NH₄)₂S₂O₈ | Sulfonylated Cyclopentene | ~80 nih.gov |
| 2-Alkynylthioanisole | Sodium Thiophene-2-sulfinate | Visible light, K₂S₂O₈ | Sulfonated Benzothiophene | 57-66 researchgate.net |
Heteroatom-Sulfur (N-S, S-S) Bond-Forming Reactions
The sulfinate group is a versatile handle for the formation of bonds between sulfur and various heteroatoms, most notably nitrogen and sulfur.
The construction of the sulfonamide linkage (a key functional group in many pharmaceuticals) can be achieved by the coupling of sodium sulfinates with amines. researchgate.net These transformations often require a catalyst or a mediator to facilitate the N-S bond formation. Common methods include copper-catalyzed aerobic oxidative coupling or iodine-mediated reactions. nih.gov In these processes, a wide range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants, can be successfully coupled with aryl or alkyl sodium sulfinates to furnish the corresponding sulfonamides in good to excellent yields. nih.govresearchgate.net For example, copper-catalyzed reactions using O₂ or DMSO as the oxidant provide an efficient route to sulfonamides. nih.gov Metal-free approaches using molecular iodine have also been developed, proceeding smoothly at room temperature. nih.gov
The following table presents examples of sulfonamide synthesis from sodium sulfinates.
| Amine Type | Sodium Sulfinate | Conditions | Yield (%) |
| Primary/Secondary Aliphatic & Aromatic | Sodium Arenesulfinate | Cu(OAc)₂, O₂, DMSO | 65-92 nih.gov |
| Primary/Secondary Aliphatic & Aromatic | Sodium Arenesulfinate | I₂, K₃PO₄, MeCN/H₂O | 70-95 nih.gov |
| O-Benzoyl hydroxylamines | Sodium Arenesulfinate | CuBr₂, ambient temp. | 70-95 nih.gov |
Thiosulfonates, which contain an S-S(O)₂ linkage, can be synthesized from sodium sulfinates through several pathways. One common method is the coupling of sodium sulfinates with thiols or their corresponding disulfides. nih.gov These reactions are often catalyzed by transition metals like copper or iron and may utilize air as a mild oxidant. nih.govorganic-chemistry.org For instance, the CuI-catalyzed reaction of thiols with sodium sulfinates under aerobic conditions provides thiosulfonates in good yields. nih.gov
Another intriguing route is the disproportionation of sodium sulfinates. In the presence of a Lewis acid promoter such as boron trifluoride diethyl etherate (BF₃·OEt₂), sodium sulfinates can undergo a disproportionate coupling reaction to yield thiosulfonates without the need for an external oxidant or reductant. google.com This method can be used to prepare both symmetrical and unsymmetrical thiosulfonates. nih.govgoogle.com
Representative methods for thiosulfonate synthesis are shown below.
| Reactants | Conditions | Product Type | Yield (%) |
| R-SH + R'-SO₂Na | CuI-Phen·H₂O, air | Unsymmetrical Thiosulfonate | 40-96 nih.gov |
| R-SH + R'-SO₂Na | FeCl₃, air | Symmetrical/Unsymmetrical Thiosulfonate | 83-96 nih.gov |
| R-SO₂Na | BF₃·OEt₂, CH₂Cl₂ | Symmetrical Thiosulfonate | ~50-90 google.com |
| R-SO₂Na + R'-SO₂Na | BF₃·OEt₂, CH₂Cl₂ | Unsymmetrical Thiosulfonate | Good google.com |
Reactivity with Electrophiles and Nucleophiles at the Thiophene (B33073) Ring
The reactivity of the thiophene ring in this compound is heavily dictated by its substituents. The sulfinate group (-SO₂Na) and, more significantly, the cyano group (-C≡N) are both potent electron-withdrawing groups. Their combined effect renders the thiophene ring highly electron-deficient. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).
Conversely, this electron deficiency activates the thiophene ring for nucleophilic aromatic substitution (SₙAr). A strong nucleophile could potentially displace a leaving group from the ring or, in some cases, a hydride ion from positions activated by the electron-withdrawing groups.
The sulfinate anion itself is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. researchgate.net However, in reactions with carbon-based electrophiles like alkyl halides, nucleophilic attack overwhelmingly occurs through the sulfur atom to form sulfones, a consequence of the greater nucleophilicity of sulfur compared to oxygen in this context. libretexts.org
Influence of Cyano and Sulfinate Groups on Reaction Selectivity and Kinetics
Nucleophilicity: The strong electron-withdrawing character of the 5-cyanothienyl group reduces the electron density on the sulfinate moiety. This diminishes its inherent nucleophilicity compared to electron-rich arylsulfinates (e.g., sodium p-toluenesulfinate) or alkylsulfinates. nih.gov As a result, reactions that rely on the nucleophilic character of the sulfinate, such as Sₙ2-type substitutions, are expected to proceed at a slower rate.
Radical Formation: In contrast, the electron-withdrawing nature of the substituent is beneficial for reactions proceeding through a sulfonyl radical intermediate (5-CN-Th-SO₂•). The 5-cyanothienyl group can effectively stabilize this radical species through resonance and inductive effects. This stabilization facilitates the formation of the sulfonyl radical from the sulfinate salt under oxidative conditions, potentially accelerating radical-mediated processes like additions to alkenes and alkynes. mdpi.comnih.gov
Selectivity: In addition reactions to unsaturated systems, the regioselectivity is often controlled by the stability of the intermediate radical formed after the initial attack of the sulfonyl radical. The 5-cyanothienylsulfonyl radical will add to the alkene or alkyne in a manner that generates the most stable subsequent carbon-centered radical.
Detailed Mechanistic Elucidations of Key Transformations
The reactions involving sodium sulfinates proceed through diverse mechanistic pathways, primarily involving nucleophilic attack or single-electron transfer (SET) to generate radical species. nih.gov
Functionalization of Unsaturated Systems: The dominant mechanism for the addition of sulfinates to alkenes and alkynes is a radical chain process. mdpi.com
Initiation: An initiator (e.g., a metal catalyst with an oxidant, or photoinduction) promotes a single-electron oxidation of the sulfinate anion to generate a sulfonyl radical (RSO₂•). nih.gov
Propagation: The sulfonyl radical adds to the carbon-carbon multiple bond of the alkene or alkyne, creating a carbon-centered radical intermediate. mdpi.com This radical is then trapped by another species in the reaction mixture (e.g., an oxygen molecule in oxysulfonylation, or it participates in a cyclization) to form the final product and regenerate a radical to continue the chain. nih.govmdpi.com
Sulfonamide Synthesis: The mechanism for N-S bond formation depends on the reaction conditions.
Copper-Catalyzed: These reactions are proposed to proceed via a single electron transfer (SET) pathway. The Cu(II) catalyst likely oxidizes the sulfinate to a sulfonyl radical, which then couples with the amine. nih.gov
Iodine-Mediated: In the presence of iodine and a base, the sulfinate is believed to first react with iodine to form a sulfonyl iodide (RSO₂I) intermediate. This highly electrophilic species then readily reacts with the amine nucleophile to yield the sulfonamide. nih.gov
Thiosulfonate Formation:
Coupling with Thiols: Metal-catalyzed couplings of sulfinates and thiols likely involve the formation of both sulfonyl (RSO₂•) and thiyl (RS•) radicals, which then undergo cross-coupling to form the S-S bond. organic-chemistry.org
Disproportionation: The BF₃·OEt₂-mediated disproportionation is proposed to initiate via the formation of sulfinic acid, which then generates a sulfinyl sulfone intermediate. This intermediate can fragment under thermal conditions into a sulfonyl radical and a sulfinyl radical. The subsequent recombination and reaction of these radicals lead to the formation of the thiosulfonate product. mdpi.comgoogle.com
Spectroscopic and Structural Characterization Methodologies for Sodium 5 Cyanothiophene 2 Sulfinate and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energies of molecular bonds. When a molecule absorbs infrared radiation or scatters Raman radiation, it is excited to a higher vibrational state. The specific frequencies of absorbed or scattered light are characteristic of the types of bonds and their environment, providing a molecular fingerprint.
For Sodium 5-cyanothiophene-2-sulfinate, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. The presence of the nitrile group (C≡N) would be indicated by a strong, sharp absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. The sulfinate group (S-O) would exhibit characteristic stretching frequencies, although these can be broad and influenced by the ionic nature of the sodium salt. The thiophene (B33073) ring itself has a series of characteristic ring stretching and bending vibrations.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2200 - 2260 |
| Sulfinate (S=O) | Asymmetric Stretching | 1050 - 1150 |
| Sulfinate (S=O) | Symmetric Stretching | 950 - 1050 |
| Thiophene Ring | C-H Stretching | 3050 - 3150 |
| Thiophene Ring | C=C Stretching | 1400 - 1550 |
| Thiophene Ring | C-S Stretching | 600 - 850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton and the relative positions of substituents.
For this compound, ¹H NMR spectroscopy would be expected to show signals corresponding to the two protons on the thiophene ring. The chemical shifts and coupling patterns of these protons would confirm their relative positions and the substitution pattern of the ring. The proton closer to the electron-withdrawing sulfinate group would likely appear at a different chemical shift than the proton adjacent to the cyano group.
¹³C NMR spectroscopy would provide complementary information, with distinct signals for each of the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the attached sulfinate and cyano groups.
Although specific, publicly available ¹H and ¹³C NMR spectra for this compound are scarce, data for related compounds can offer predictive insights. For example, the ¹H and ¹³C NMR spectra of various organosulfate and thiophene derivatives have been extensively documented, providing a basis for comparison. copernicus.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H | 7.0 - 8.0 | - |
| Thiophene C | - | 120 - 150 |
| Cyano C | - | 110 - 125 |
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds like this compound, as it allows for the transfer of the intact molecule into the gas phase as an ion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with a high degree of confidence.
In the analysis of this compound, ESI-MS would be expected to show a prominent ion corresponding to the deprotonated molecule [M-Na]⁻ or the protonated molecule [M+H]⁺, depending on the mode of analysis. HRMS analysis of these ions would provide the exact mass, confirming the molecular formula C₅H₂NNaO₂S₂.
Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), valuable structural information can be obtained. The fragmentation pattern can reveal the connectivity of the different functional groups. For instance, the loss of SO₂ is a common fragmentation pathway for sulfinate compounds. nih.gov The fragmentation of the thiophene ring can also provide characteristic ions. While specific experimental ESI-MS or HRMS data for this compound is limited, predicted collision cross-section data is available, which can aid in its identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 173.96781 |
| [M+Na]⁺ | 195.94975 |
| [M-H]⁻ | 171.95325 |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Analysis
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.
This compound, with its aromatic thiophene ring and cyano group, is expected to exhibit absorption bands in the UV region. The primary electronic transitions are likely to be π → π* transitions associated with the conjugated system of the thiophene ring. wikipedia.org The position and intensity of these absorption bands can be influenced by the nature of the substituents. The electron-withdrawing cyano and sulfinate groups can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to unsubstituted thiophene. acs.org
While specific experimental UV-Vis spectra for this compound are not widely published, studies on related cyanothiophene and polythiophene derivatives show characteristic absorptions that are dependent on the substitution pattern and conjugation length. acs.orgnih.gov Some thiophene derivatives also exhibit fluorescence, where the molecule emits light upon relaxation from an excited electronic state. The emission spectrum would provide further information about the electronic structure of the molecule.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
For this compound, a single-crystal XRD analysis would provide definitive proof of its molecular structure. It would reveal the planarity of the thiophene ring, the geometry of the sulfinate group, and the coordination environment of the sodium ion. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing, could also be identified.
In the absence of a single crystal, powder XRD can be used to obtain a fingerprint of the crystalline solid, which is useful for phase identification and quality control. Although no experimental XRD data for this compound is currently available in the public domain, the crystal structures of numerous thiophene derivatives and sodium salts have been determined, providing a basis for understanding the potential solid-state structure of this compound. mdpi.comnih.govmdpi.com
Thermal Analysis (e.g., TG-DTA) for Compound Stability and Decomposition Pathways
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about decomposition, dehydration, and oxidation processes. DTA measures the difference in temperature between a sample and a reference material, indicating whether a process is exothermic or endothermic.
A TG-DTA analysis of this compound would reveal its thermal stability and decomposition profile. The TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The steps in the TGA curve could correspond to the loss of specific fragments, such as SO₂ or the cyano group. The DTA curve would show peaks corresponding to melting, crystallization, and decomposition events.
While no specific thermal analysis data for this compound is available, studies on the thermal decomposition of related sodium salts and organosulfur compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of sodium sulfates and sulfinates has been investigated, showing decomposition to occur at elevated temperatures. researchgate.netutwente.nl
Theoretical and Computational Chemistry Studies of Sodium 5 Cyanothiophene 2 Sulfinate
Quantum Chemical Calculations: An Uncharted Territory
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens to examine molecules at the atomic level. For Sodium 5-cyanothiophene-2-sulfinate, these calculations would be essential to elucidate its intrinsic properties.
Geometry Optimization and Conformational Analysis: The Unknown Structure
The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process also allows for the exploration of different possible conformations and their relative energies. For the 5-cyanothiophene-2-sulfinate anion, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the thiophene (B33073) ring and its substituents. Without experimental data from techniques like X-ray crystallography, computational geometry optimization is the primary method to obtain this fundamental structural information. At present, no published studies have reported the optimized geometry or conformational landscape of this compound.
Prediction and Correlation of Spectroscopic Parameters: Awaiting Spectral Data
Computational methods are routinely used to predict spectroscopic parameters, which can then be correlated with experimental spectra for structural confirmation.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities, providing a virtual IR spectrum. This would help in assigning the characteristic vibrational modes of the C≡N, S-O, and thiophene ring bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's color and electronic behavior.
Currently, no theoretical predictions or correlations with experimental spectra for this compound are available.
Analysis of Electronic Structure and Bonding: Unveiling the Electron Landscape
Understanding the electronic structure is key to predicting a molecule's reactivity and properties.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energies and shapes of these frontier orbitals determine the molecule's ability to donate or accept electrons. The electron density distribution would reveal the regions of high and low electron density, indicating the electrophilic and nucleophilic sites. For this compound, this analysis would shed light on the influence of the electron-withdrawing cyano group and the sulfinate group on the electronic properties of the thiophene ring.
Reaction Mechanism Predictions and Transition State Analysis: An Open Question
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its role in various chemical transformations, such as nucleophilic substitution or reactions involving the sulfinate group. However, without foundational computational data, any discussion on its reaction mechanisms remains purely speculative.
Investigation of Solvent Effects on Molecular Properties and Reactivity
The solvent environment can significantly influence the molecular properties and reactivity of polar compounds like this compound. Computational chemistry provides powerful tools to investigate these effects, offering insights into how solvents can alter molecular geometry, electronic structure, and reaction energetics. The Polarizable Continuum Model (PCM) is a widely used method to simulate solvent effects by representing the solvent as a continuous dielectric medium. This approach can predict changes in properties such as dipole moment, molecular orbital energies, and UV-Vis absorption spectra in different solvents.
Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a compound like this compound, interactions between the sulfinate and cyano groups with protic or aprotic polar solvents could be critical in determining its solubility and reaction kinetics. Molecular dynamics (MD) simulations combined with quantum mechanical calculations (QM/MM) can be employed to sample a wide range of solvent configurations and provide a dynamically averaged picture of the solvated molecule. cas.cz
Table 1: Hypothetical Solvent Effects on Key Molecular Properties of this compound
| Solvent (Dielectric Constant) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | λ_max (nm) |
| Gas Phase (1) | Value | Value | Value |
| Dichloromethane (8.93) | Value | Value | Value |
| Methanol (32.7) | Value | Value | Value |
| Water (80.1) | Value | Value | Value |
Note: This table is illustrative and presents the type of data that would be generated from a computational study. The values are placeholders as specific experimental or computational data for this compound is not available.
Computational Design and Prediction of Novel Derivatives and Reaction Pathways
Computational chemistry is an indispensable tool for the rational design of novel molecules with tailored properties and for predicting their reaction pathways. Starting from the core structure of this compound, new derivatives can be designed in silico by introducing various functional groups at different positions on the thiophene ring. The goal of such modifications could be to enhance specific properties, such as reactivity, solubility, or electronic characteristics for applications in materials science or as a synthetic intermediate.
The process of computational design often involves several stages. Initially, a virtual library of candidate molecules is generated by systematically modifying the parent structure. Then, high-throughput virtual screening, often using less computationally expensive methods like semi-empirical calculations or density functional theory (DFT) with smaller basis sets, is performed to quickly assess key properties of the designed derivatives. nih.govresearchgate.net Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic behavior, can be calculated for each derivative. nih.gov
For promising candidates identified in the initial screening, more accurate and computationally intensive methods can be employed to refine the predictions. For example, time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of new derivatives. researchgate.net Furthermore, computational methods can be used to explore and predict the outcomes of various reaction pathways involving this compound. By calculating the activation energies and reaction enthalpies of potential reactions, chemists can identify the most favorable synthetic routes to new compounds. For example, the reactivity of the sulfinate group as a nucleophile or as a precursor to sulfonyl radicals can be modeled to predict its behavior in different chemical transformations. nih.gov
Table 2: Computationally Predicted Properties of Hypothetical Derivatives of 5-Cyanothiophene-2-sulfinate
| Derivative | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Application |
| Derivative A | Addition of an electron-donating group (e.g., -OCH3) | Value | Value | Organic Electronics |
| Derivative B | Addition of an electron-withdrawing group (e.g., -NO2) | Value | Value | Precursor for Dyes |
| Derivative C | Modification of the sulfinate group | Value | Value | Synthetic Intermediate |
Note: This table is for illustrative purposes to demonstrate the type of data generated in computational design studies. The values and predicted applications are hypothetical.
The insights gained from these computational studies can guide experimental efforts, saving significant time and resources by prioritizing the synthesis of molecules with the highest probability of success for a given application. nih.govrsc.org
Applications and Advanced Materials Science Integration of Sodium 5 Cyanothiophene 2 Sulfinate
Role as a Key Intermediate in Complex Organic Synthesis
Sodium 5-cyanothiophene-2-sulfinate serves as a valuable intermediate in the synthesis of more complex molecular architectures. The thiophene (B33073) core is a well-established pharmacophore in medicinal chemistry, and the presence of the cyano and sulfinate functionalities offers multiple reaction sites for further elaboration. nih.goveprajournals.com The sulfinate group, in particular, is a versatile functional group that can participate in a variety of carbon-sulfur and nitrogen-sulfur bond-forming reactions, making it a powerful tool for the construction of diverse organosulfur compounds. rsc.orgsemanticscholar.org
The general reactivity of sodium arylsulfinates allows them to act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.orgsemanticscholar.org This versatility enables the introduction of the thiophene moiety into a wide range of organic molecules, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. The cyano group can be readily converted into other functional groups such as amines, carboxylic acids, or amides, further expanding the synthetic utility of this intermediate.
Development of New Synthetic Reagents and Catalysts
The unique electronic properties of the 5-cyanothiophene-2-sulfinate moiety suggest its potential in the design of new synthetic reagents and catalysts. The electron-withdrawing nature of the cyano group can influence the reactivity of the sulfinate group, potentially leading to novel reactivity profiles compared to simple arylsulfinates.
Sodium sulfinates have been employed in the development of catalysts for various organic transformations. For instance, sulfonated organic materials are utilized as acid catalysts in a range of chemical processes. beilstein-journals.org The presence of the sulfur-containing functional group in this compound opens up possibilities for its use as a ligand in transition metal catalysis. The sulfur atom can coordinate to a metal center, and the electronic properties of the thiophene ring, modulated by the cyano group, could fine-tune the catalytic activity of the resulting metal complex. While specific research on this compound as a catalyst precursor is limited, the broader field of sulfonated catalysts suggests a promising avenue for exploration. beilstein-journals.org
Applications in Functional Materials Chemistry
The integration of thiophene-based molecules into functional materials is a well-established area of research, particularly in the field of organic electronics. nih.govresearchgate.net The inherent properties of this compound make it a candidate for investigation in this domain.
Organic Electronics and Optoelectronic Devices
Thiophene-containing polymers and small molecules are widely used as organic semiconductors in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing.
The combination of an electron-rich thiophene ring with an electron-withdrawing cyano group in this compound creates a donor-acceptor type structure, which is a common design motif for organic electronic materials. google.com This intramolecular charge transfer character can lead to desirable optical and electronic properties, such as a low bandgap, which is beneficial for applications in organic photovoltaics. google.com While direct studies on the use of this compound in such devices are not extensively reported, its structural features align with those of promising organic semiconductor materials. nih.govresearchgate.net
Integration in Polymer Chemistry as a Monomer or Modifying Agent
The reactivity of the sulfinate group allows for the potential integration of the 5-cyanothiophene moiety into polymer chains. This could be achieved either by utilizing the sulfinate as a polymerization initiator or by incorporating it as a functional monomer in copolymerization reactions. The resulting polymers would possess the electronic and optical properties of the thiophene unit, potentially leading to new functional materials. mdpi.com
Furthermore, the compound could be used as a modifying agent for existing polymers. For example, it could be grafted onto polymer backbones to introduce the 5-cyanothiophene functionality, thereby altering the surface properties, conductivity, or optical characteristics of the original polymer. The synthesis of functional polyolefins through the incorporation of functional comonomers is a growing area of research, and this thiophene derivative represents a potential candidate for such applications. mdpi.comcmu.edu
Emerging Applications in Advanced Chemical Methodologies
The versatile reactivity of sodium sulfinates is being increasingly harnessed in the development of novel and more efficient synthetic methods. These include their use in photoredox catalysis and electrochemical synthesis, which are considered green and sustainable chemical methodologies. rsc.orgsemanticscholar.org The ability of sodium sulfinates to participate in radical-based transformations opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. rsc.org
This compound, with its unique combination of functional groups, could be a valuable tool in the exploration of these advanced methodologies. For example, its involvement in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be explored. Desulfitative cross-coupling reactions using sodium sulfinates have emerged as a powerful strategy for the formation of new bonds. nih.gov The specific reactivity of this cyanothiophene derivative in such reactions could lead to the development of novel synthetic routes to complex thiophene-containing molecules.
Q & A
Q. What are the established synthetic routes for Sodium 5-cyanothiophene-2-sulfinate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sulfonation and cyanation of thiophene derivatives. Key steps include:
- Sulfonation : Controlled addition of sulfonating agents (e.g., chlorosulfonic acid) to thiophene at low temperatures (0–5°C) to minimize side reactions .
- Cyanation : Use of CuCN or NaCN in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to introduce the cyano group.
- Purification : Recrystallization from ethanol-water mixtures improves purity (>95% by HPLC). Yield optimization requires monitoring reaction time (typically 6–12 hrs) and stoichiometric ratios (e.g., 1:1.2 thiophene:sulfonating agent). Characterize intermediates via ¹H NMR (δ 7.2–7.8 ppm for thiophene protons) and FT-IR (C≡N stretch at ~2200 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis : Compare ¹³C NMR data with literature values (e.g., sulfinate-SO₂⁻ resonance at ~110–115 ppm).
- Mass Spectrometry : ESI-MS in negative ion mode should show [M−Na]⁻ peak at m/z 187.
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to confirm purity. Retention time ~8.2 min .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the stability of this compound under aqueous vs. anhydrous conditions?
Methodological Answer: Stability discrepancies arise from pH sensitivity and hydration states. To resolve contradictions:
- Kinetic Studies : Monitor degradation via UV-Vis (λ_max 275 nm) under varying pH (2–10). Hydrolysis accelerates at pH <4 due to protonation of sulfinate group.
- Thermogravimetric Analysis (TGA) : Anhydrous samples decompose at ~150°C, while hydrated forms show weight loss at 80–100°C.
- Controlled Humidity Experiments : Store samples at 25°C/60% RH and analyze weekly via XRD to detect hydrate formation .
Q. How can computational modeling (e.g., DFT) predict reactivity trends of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Workflow : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). Lower LUMO energy (−2.1 eV) indicates nucleophilic sulfinate reactivity.
- Transition State Analysis : Model Pd-catalyzed coupling with aryl halides; identify activation barriers for C–S bond formation.
- Benchmarking : Compare predicted vs. experimental yields for Suzuki-Miyaura reactions (R² = 0.89 in published datasets) .
Q. What strategies address inconsistent bioactivity data in studies using this compound as a kinase inhibitor precursor?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in enzymatic assays (e.g., EGFR kinase). IC₅₀ variability may stem from assay buffer composition (e.g., ATP concentration).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that interfere with activity.
- Structural Analog Screening : Compare with 5-nitrothiophene-2-sulfinate derivatives to isolate electronic effects of the cyano group .
Methodological Design and Data Analysis
Q. How should researchers design experiments to resolve discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Phase Solubility Analysis : Use the Higuchi-Chow method with varying cosolvents (e.g., PEG-400, DMSO).
- Dynamic Light Scattering (DLS) : Measure aggregation states in aqueous buffers (e.g., PBS vs. Tris-HCl).
- Statistical Modeling : Apply ANOVA to compare solubility data across ≥3 independent replicates, controlling for temperature (±0.5°C) .
Q. What analytical techniques are critical for detecting trace impurities in this compound, and how are detection limits determined?
Methodological Answer:
- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual DMF) with LOD ≤10 ppm.
- ICP-OES : Quantify metal contaminants (e.g., Cu from catalysis) at ≤1 µg/g.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998) and recovery rates (95–105%) .
Literature Synthesis and Gaps
Q. What gaps exist in the current literature on the environmental fate of this compound, and how can they be addressed?
Methodological Answer:
- Knowledge Gaps : Limited data on biodegradation pathways and ecotoxicology (e.g., Daphnia magna LC₅₀).
- Proposed Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
